

Application Notes: Genevant CL1 Monohydrochloride in Intramuscular Vaccine Formulations

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Compound of Interest		
Compound Name:	Genevant CL1 monohydrochloride	
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Introduction

Genevant CL1 monohydrochloride, a novel ionizable lipid, has emerged as a critical component in the development of potent mRNA-based intramuscular vaccines. Its unique properties facilitate the efficient encapsulation of mRNA and its subsequent delivery into target cells, leading to robust immune responses. These application notes provide a comprehensive overview of Genevant CL1 monohydrochloride, its role in lipid nanoparticle (LNP) formulations for intramuscular vaccines, and detailed protocols for formulation, characterization, and administration.

Genevant CL1 Monohydrochloride: Properties and Advantages

Genevant CL1 monohydrochloride, also known as Lipid 10, is an ionizable lipid with a pKa of 6.3.[1][2][3] This characteristic is crucial for the effective formulation and function of mRNA-LNP vaccines. At an acidic pH during formulation, the lipid is positively charged, enabling strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency. Upon administration and entry into the endosomal compartment of cells (which has a lower pH), the lipid becomes protonated, facilitating endosomal escape and the release of mRNA into the cytoplasm for protein translation.



Key Advantages:

- High Immunogenicity: In preclinical models, LNPs formulated with Genevant CL1 have demonstrated the ability to induce higher IgG titers compared to formulations with other ionizable lipids like SM-102.[4]
- Clinical Validation: Genevant CL1 is the ionizable lipid utilized in the ChulaCov19 mRNA vaccine, which has undergone Phase II clinical trials.[5][6][7]
- Favorable Biodistribution: Following intramuscular injection, LNPs formulated with Genevant CL1 tend to remain localized at the injection site, promoting local antigen expression and uptake by immune cells.[8]

LNP Formulation for Intramuscular Vaccines

The formulation of mRNA into LNPs is a critical step that determines the stability, delivery efficiency, and immunogenicity of the vaccine. A typical LNP formulation consists of four key components:

Component	Function	
Ionizable Lipid (e.g., Genevant CL1 monohydrochloride)	Facilitates mRNA encapsulation and endosomal escape.	
Phospholipid (e.g., DSPC)	Provides structural integrity to the nanoparticle.	
Cholesterol	Modulates membrane fluidity and stability.	
PEG-Lipid (e.g., DMG-PEG 2000)	Prevents aggregation and opsonization, increasing circulation time.	

The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs.

Experimental Protocols

Protocol 1: Formulation of Genevant CL1-mRNA LNPs via Microfluidic Mixing



This protocol describes a representative method for the formulation of mRNA-LNPs using **Genevant CL1 monohydrochloride** with a microfluidic device.

Materials:

- Genevant CL1 monohydrochloride
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000
- mRNA encoding the antigen of interest
- Ethanol (anhydrous)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., 10 kDa MWCO)
- Sterile, nuclease-free tubes and reagents

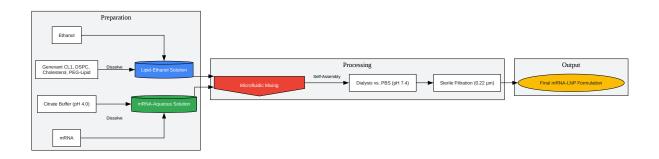
Procedure:

- Preparation of Lipid Stock Solution:
 - Dissolve Genevant CL1 monohydrochloride, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to achieve a desired molar ratio. A commonly used starting ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
 - The total lipid concentration in the ethanol phase should be optimized for the specific application, typically in the range of 10-20 mg/mL.



- Preparation of mRNA Solution:
 - Dissolve the mRNA in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
 - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
 - Initiate the mixing process. The rapid mixing of the two solutions will induce the selfassembly of the LNPs.
- Dialysis and Concentration:
 - Collect the resulting LNP suspension.
 - Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
 - If necessary, concentrate the LNPs using a centrifugal filter device.
- Sterile Filtration and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.





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Workflow for mRNA-LNP Formulation.

Protocol 2: Characterization of Genevant CL1-mRNA LNPs

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS).
- Procedure:
 - Dilute the LNP suspension in PBS (pH 7.4).
 - Measure the hydrodynamic diameter and PDI using a DLS instrument.
- Expected Results: Particle size should be in the range of 80-150 nm with a PDI < 0.2 for optimal in vivo performance.



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- · Method: Laser Doppler Velocimetry.
- Procedure:
 - Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
 - Measure the zeta potential.
- Expected Results: The zeta potential should be close to neutral at pH 7.4.
- 3. mRNA Encapsulation Efficiency:
- Method: RiboGreen Assay.
- Procedure:
 - Prepare two sets of LNP samples.
 - To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
 - Add RiboGreen reagent to both sets of samples.
 - Measure the fluorescence intensity.
 - Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA -Free RNA) / Total RNA * 100
- Expected Results: Encapsulation efficiency should be >90%.
- 4. Lipid Component Analysis:
- Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
- Procedure:



- Disrupt the LNPs to release the lipid components.
- Analyze the lipid composition and concentration using HPLC-CAD.
- Expected Results: The measured molar ratio of the lipid components should be consistent with the target formulation ratio.

Parameter	Method	Typical Specification
Particle Size	Dynamic Light Scattering (DLS)	80 - 150 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2
Zeta Potential	Laser Doppler Velocimetry	~ 0 mV at pH 7.4
mRNA Encapsulation Efficiency	RiboGreen Assay	> 90%
Lipid Composition	HPLC-CAD	Conforms to target ratio

Protocol 3: Intramuscular Administration in a Murine Model

Materials:

- Formulated and characterized Genevant CL1-mRNA LNPs.
- Sterile PBS (pH 7.4).
- Insulin syringes with appropriate gauge needles (e.g., 28-30G).
- Experimental mice (e.g., C57BL/6 or BALB/c).

Procedure:

· Dose Preparation:



- Dilute the LNP formulation in sterile PBS to the desired final mRNA concentration for injection. A typical dose for mice ranges from 1 to 10 μg of mRNA per animal.
- · Animal Handling and Injection Site:
 - Properly restrain the mouse.
 - The preferred injection site is the tibialis anterior or the quadriceps muscle of the hind limb.
- Intramuscular Injection:
 - Insert the needle at a 90-degree angle into the muscle.
 - Inject a volume of 25-50 μL per muscle.
 - Withdraw the needle smoothly.
- Post-Injection Monitoring:
 - Monitor the animals for any adverse reactions at the injection site.
 - Collect blood samples at predetermined time points (e.g., 2, 4, 6 weeks post-immunization) to assess the immune response.



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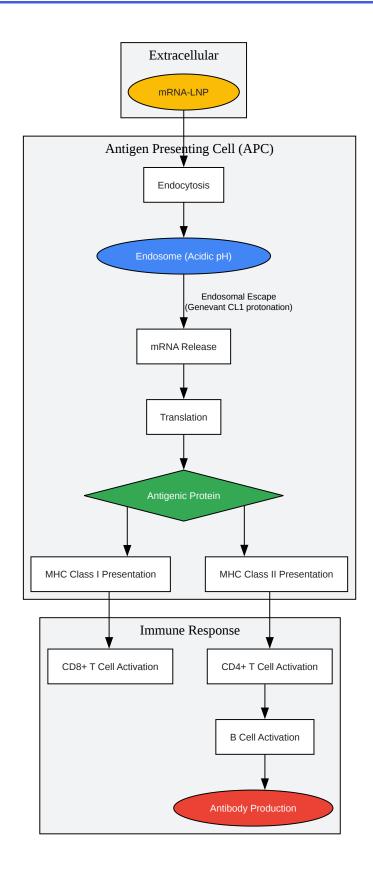
Intramuscular Vaccine Administration Workflow.



Signaling and Mechanism of Action

Upon intramuscular injection, the LNPs are taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages at the injection site and in the draining lymph nodes. The acidic environment of the endosome triggers the protonation of Genevant CL1, leading to the destabilization of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The cellular machinery then translates the mRNA into the antigenic protein, which is subsequently processed and presented on the cell surface via MHC class I and class II molecules. This antigen presentation activates T cells (CD4+ and CD8+) and B cells, leading to the generation of a robust and specific humoral and cellular immune response against the target antigen.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ai.updf.com [ai.updf.com]
- 5. Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study PMC [pmc.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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